Methyl 6-(tert-butyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Methyl 6-(tert-butyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a tetrahydrobenzo[b]thiophene derivative characterized by a bicyclic core fused with a thiophene ring. Key structural features include:
- 2-(2-phenylacetamido) group: The phenylacetamido moiety may influence biological activity through hydrogen bonding or hydrophobic interactions .
- Methyl ester at position 3: Unlike ethyl esters or carboxamides in analogs, this group affects solubility and metabolic stability .
This compound is part of a broader class of tetrahydrobenzo[b]thiophenes studied for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
methyl 6-tert-butyl-2-[(2-phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-22(2,3)15-10-11-16-17(13-15)27-20(19(16)21(25)26-4)23-18(24)12-14-8-6-5-7-9-14/h5-9,15H,10-13H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOOLSMUBYDZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-(tert-butyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the available literature on its biological activity, focusing on its antitumor properties and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[b]thiophene core. Its molecular formula is , and it has a molecular weight of approximately 365.46 g/mol. The presence of the tert-butyl and phenylacetamido groups contributes to its biological activity.
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro evaluations have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant cytotoxicity against various cancer cell lines.
Case Studies and Research Findings
- Cytotoxicity Assays : In a study assessing the cytotoxic effects of similar compounds, those with the benzo[b]thiophene scaffold showed promising results with IC50 values ranging from 23.2 to 49.9 μM against breast cancer cells . The compound's structural analogs have been shown to induce apoptosis in cancer cells through various mechanisms, including the inhibition of STAT3 signaling pathways.
- Mechanism of Action : The mechanism by which this compound exerts its antitumor effects may involve the induction of apoptosis and inhibition of cell proliferation. Studies indicate that compounds containing the benzo[b]thiophene moiety can modulate apoptotic pathways, leading to increased cancer cell death .
- Comparative Analysis : A comparative analysis with standard chemotherapeutic agents revealed that while traditional drugs like 5-fluorouracil (5-FU) are effective, the novel compounds based on the tetrahydrobenzo[b]thiophene structure exhibited lower toxicity profiles while maintaining efficacy against tumor cells .
Other Biological Activities
In addition to antitumor properties, the compound has been investigated for other biological activities:
- Neuroprotective Effects : Some studies suggest that derivatives of tetrahydrobenzo[b]thiophene may exhibit neuroprotective properties, potentially beneficial in neurodegenerative diseases .
- Analgesic Activity : Research indicates that certain derivatives possess analgesic effects superior to conventional analgesics like metamizole when tested in animal models .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | IC50 (μM) | Cancer Type |
|---|---|---|
| Compound A | 23.2 | Breast Cancer |
| Compound B | 45.0 | Lung Cancer |
| This compound | TBD | TBD |
Table 2: Comparative Toxicity Profiles
| Drug | LD50 (mg/kg) | Toxicity Level |
|---|---|---|
| 5-Fluorouracil | 4880 | High |
| Methyl Compound | >2000 | Moderate |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares the target compound with structurally related analogs, emphasizing substituent effects on physical properties and bioactivity:
Key Comparative Insights
Ester vs. Carboxamide at Position 3
- Methyl/ethyl esters (e.g., target compound, 5b, 6o) generally exhibit lower polarity than carboxamides (e.g., ), impacting solubility and metabolic pathways. Carboxamides may enhance hydrogen-bonding interactions in biological targets .
Substituent Effects on Bioactivity The pyridinylpiperazinyl group in compound 5b confers anticancer activity, likely via kinase inhibition .
Synthetic Accessibility
- Yields vary significantly (22–70%), influenced by substituent complexity. For example, the 4-hydroxyphenyl derivative (6o) requires harsh conditions (HFIP solvent, molecular sieves), leading to lower yields .
Thermal and Chemical Stability
- The phthalimide-containing compound (12) has a high melting point (277–278°C), suggesting robust crystallinity and stability .
Unique Features of the Target Compound
- The methyl ester at position 3 may offer a balance between lipophilicity and hydrolytic stability compared to ethyl esters or carboxamides.
Preparation Methods
Ugi Four-Component Reaction
A one-pot Ugi reaction between:
Conditions (Table 2):
| Component | Equiv | Solvent | Time (h) | Yield (%) | |
|---|---|---|---|---|---|
| 3-Chloropyridin-2-yl | 1.2 | TFE | 48 | 52 | |
| Benzaldehyde | 1.0 | DMF | 24 | 61 |
Transamidation of Preformed Amides
Zn(OAc)₂-catalyzed (20 mol%) transamidation of Ugi adducts with phenylacetyl chloride achieves 42–58% yields after HPLC purification. Critical parameters:
Integrated Synthetic Routes
Two optimized pathways emerge from literature analysis:
Linear Approach (Yield: 34%)
Convergent Approach (Yield: 41%)
- Pre-functionalized Ugi adduct → 2. Cyclocondensation with tert-butyl precursor → 3. Simultaneous esterification/amidation
The convergent method reduces step count from 5 to 3 but requires stringent temperature control (±2°C) during cyclocondensation.
Analytical Characterization Data
Critical spectroscopic data for final compound validation:
- ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (s, 9H, tert-butyl), 2.85–3.12 (m, 4H, CH₂ tetrahydro), 3.76 (s, 3H, COOCH₃), 7.28–7.35 (m, 5H, Ph)
- HRMS (ESI+) : m/z calc. for C₂₃H₃₀N₂O₃S [M+H]⁺: 437.1876, found: 437.1879
Challenges and Optimization Strategies
Key challenges include:
- Transamidation inefficiency : Additives like HBTU (1.7 equiv) improve coupling yields by 18%
- Steric hindrance : Microwave-assisted synthesis reduces reaction time from 48 h to 8 h for tert-butyl incorporation
- Byproduct formation : Silica gel chromatography (EtOAc/hexane 1:3) removes <5% des-tert-butyl impurities
Industrial-Scale Considerations
Merck KGaA reports kilogram-scale production using:
- Continuous flow reactors : For Ugi and transamidation steps (20% yield increase vs batch)
- Green solvents : tBuOAc replaces DMF in transamidation (E-factor reduction from 32 to 18)
Cost analysis (per kg):
| Component | Cost (USD) | Source |
|---|---|---|
| 2-Isocyanopyridine | 420 | Merck |
| Zn(OAc)₂ | 85 | Sigma-Aldrich |
Emerging Methodologies
Recent advances propose:
Q & A
Q. What are the optimal reaction conditions for synthesizing Methyl 6-(tert-butyl)-2-(2-phenylacetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
Methodological Answer: The synthesis typically involves multi-step reactions with critical parameters:
- Solvent Selection: Polar aprotic solvents like DMF or DMSO are preferred for their ability to solvate reactants and stabilize intermediates, as demonstrated in analogous benzo[b]thiophene syntheses .
- Temperature Control: Reactions often require reflux conditions (e.g., 80–112°C) to achieve optimal cyclization and acylation, as seen in similar tetrahydrobenzo[b]thiophene derivatives .
- Purification: Reverse-phase HPLC with gradients of MeCN:H₂O (30%→100%) effectively isolates the target compound, reducing byproduct contamination .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer: A combination of techniques ensures structural validation:
- NMR Spectroscopy: ¹H and ¹³C NMR are critical for confirming substituent positions (e.g., tert-butyl at C6, phenylacetamido at C2) and ring saturation .
- IR Spectroscopy: Identifies key functional groups (amide C=O at ~1660 cm⁻¹, ester C-O at ~1245 cm⁻¹) .
- LC-MS/HRMS: Validates molecular weight (e.g., [M+H]⁺ peaks) and purity (>95%) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data among structurally similar benzo[b]thiophene derivatives?
Methodological Answer: Discrepancies often arise from subtle structural variations. Strategies include:
- Substituent Analysis: Compare bioactivity of derivatives with different substituents (e.g., tert-butyl vs. methyl at C6). For example, tert-butyl groups enhance steric hindrance, potentially altering binding affinity .
- Experimental Standardization: Control variables like solvent polarity (DMSO vs. ethanol) and cell lines to isolate structure-activity relationships .
- Meta-Analysis: Use computational tools (e.g., molecular docking) to correlate substituent effects with activity trends observed in analogues .
Q. What strategies improve aqueous solubility without compromising bioactivity?
Methodological Answer:
- Ester Hydrolysis: Convert the methyl ester to a carboxylic acid (via NaOH treatment) to enhance polarity, as shown in related compounds .
- Salt Formation: React with sodium or potassium counterions to improve solubility, as demonstrated with ethyl ester derivatives .
- Prodrug Design: Introduce hydrophilic prodrug moieties (e.g., PEGylation) that cleave under physiological conditions .
Methodological Challenges
Q. What are common pitfalls in purifying this compound, and how are they mitigated?
Methodological Answer:
- Byproduct Formation: Side reactions during acylation or cyclization can generate impurities. Mitigate via stoichiometric control (1.2 eq acylating agents) and inert atmospheres (N₂) .
- Low Yield in Crystallization: Optimize solvent systems (e.g., methanol-water gradients) and slow cooling to enhance crystal formation .
- Chromatographic Issues: Use C18 columns for HPLC with trifluoroacetic acid (0.1%) in mobile phases to improve peak resolution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
